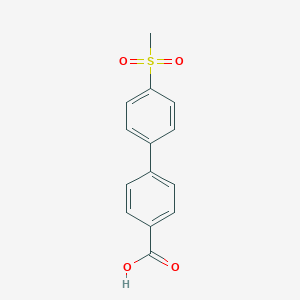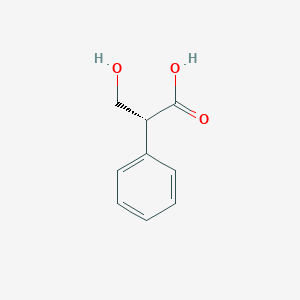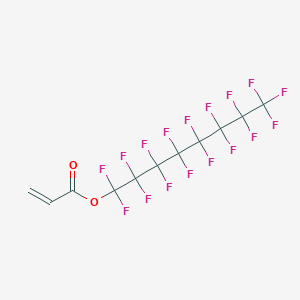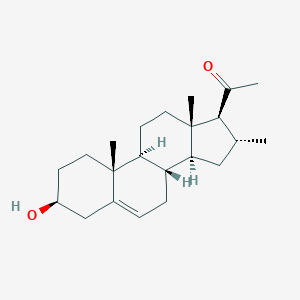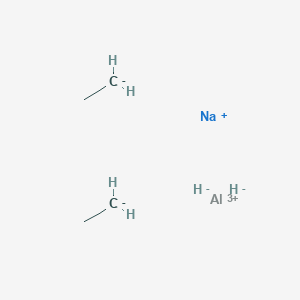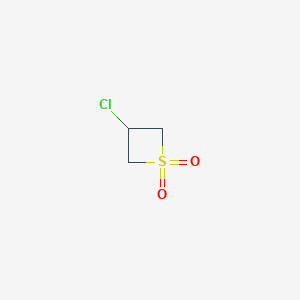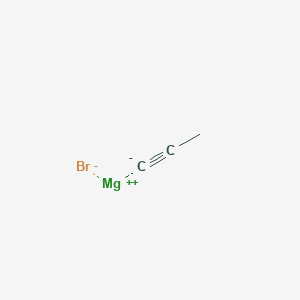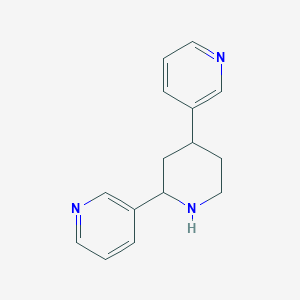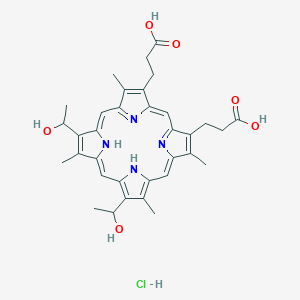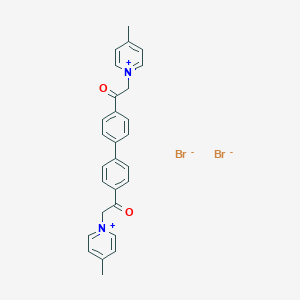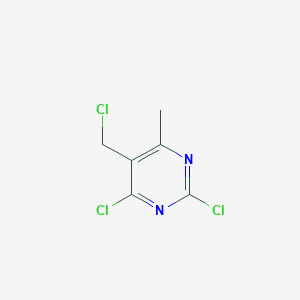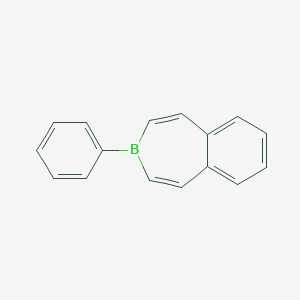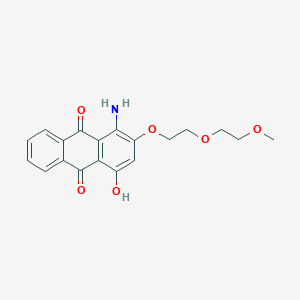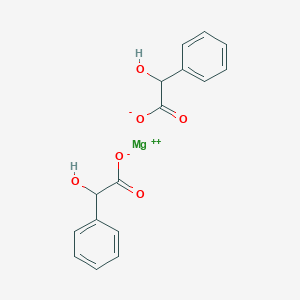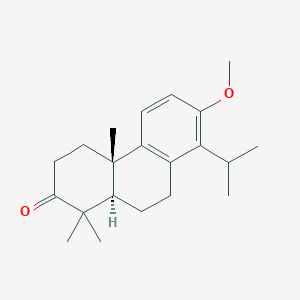
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one, also known as 7-hydroxymitragynine, is a potent psychoactive compound found in the leaves of the Mitragyna speciosa tree. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is not fully understood, but it is believed to interact with the mu-opioid receptors in the brain. This interaction leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria associated with the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine are varied and complex. Some of the reported effects include pain relief, mood enhancement, relaxation, and sedation. However, these effects can vary depending on the dose and route of administration.
Advantages And Limitations For Lab Experiments
One of the advantages of studying (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine in the laboratory is its potency. This compound is highly potent, which makes it an ideal candidate for studying the effects of opioids on the brain. However, one of the limitations of studying this compound is its complex synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine. One area of research is the development of new pain management therapies based on the compound. Another area of research is the development of addiction treatment therapies that target the mu-opioid receptors in the brain. Additionally, researchers are interested in studying the long-term effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine on the brain and body.
Synthesis Methods
The synthesis of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is a complex process that involves several steps. The starting material for the synthesis is mitragynine, which is extracted from the leaves of the Mitragyna speciosa tree. Mitragynine is then converted to (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine using a series of chemical reactions, including oxidation and reduction.
Scientific Research Applications
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include pain management, addiction treatment, and mood enhancement.
properties
CAS RN |
18326-16-4 |
|---|---|
Product Name |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)19-14-7-10-17-20(3,4)18(22)11-12-21(17,5)15(14)8-9-16(19)23-6/h8-9,13,17H,7,10-12H2,1-6H3/t17-,21+/m0/s1 |
InChI Key |
FKAHPGYZYOKISC-LAUBAEHRSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
synonyms |
14-Isopropyl-13-methoxypodocarpa-8,11,13-trien-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



